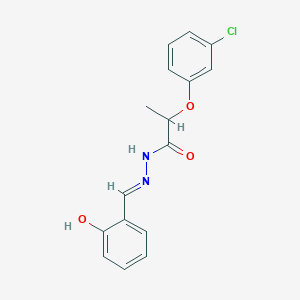![molecular formula C25H29N3O B6112638 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6112638.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.
Mecanismo De Acción
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide involves its high affinity for the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception. By binding to this receptor, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide can modulate the activity of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making. This compound has also been shown to increase the activity of the prefrontal cortex, leading to improvements in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is the study of its effects on other serotonin receptors, which may have important implications for its therapeutic potential. Additionally, the development of more selective compounds that target the serotonin 5-HT2A receptor may help to clarify the role of this receptor in various physiological processes.
Métodos De Síntesis
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 2,3-dihydro-1H-inden-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with piperidine and acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. This compound has also been investigated for its potential use in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c29-25(12-11-20-16-26-24-10-4-3-9-23(20)24)27-21-8-5-13-28(17-21)22-14-18-6-1-2-7-19(18)15-22/h1-4,6-7,9-10,16,21-22,26H,5,8,11-15,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWYBBKBLEZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(hydroxymethyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6112559.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)

![6-methoxy-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6112598.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6112616.png)
![4,5-dibromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B6112627.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6112646.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6112652.png)

![1-(4-chlorophenyl)-N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6112670.png)
![2-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6112680.png)